- A Ni-Mg-Al layered triple hydroxide-supported Pd catalyst for heterogeneous acceptorless dehydrogenative aromatizationChemical Communications (Cambridge, 2017, 53(38), 5267-5270,
Cas no 95-65-8 (3,4-Xylenol)
3,4-Xylenol structure
3,4-Xylenol
3,4-Xylenol Properties
Names and Identifiers
-
- 3,4-Dimethylphenol
- 3,4-Xylenol
- 4-Dimethylphenol
- 1-Hydroxy-3,4-dimethylbenzene
- 3,4-dimethyl-phenol
- 3,4-DMP
- 4,5-Dimethylphenol
- 4-Hydroxy-1,2-dimethylbenzene
- as-o-xylenol
- Phenol,3,4-dimethyl
- 1,2-Dimethyl-4-hydroxybenzene
- o-Xylenol
- 1,3,4-Xylenol
- ai3-01552
- o-4-Xylenol
- 3,4-dimethyl-pheno
- 3 4-XYLENOL 98+%
- 3,4-DIMETHYLPHENOL PESTANAL
- 3,4-Dimethylphenol, 98+%
- 3, 4-Xylenol (3,4-Dimethylphenol)
- 3,4-Dimethylphenol (ACI)
- 3,4-Xylenol (8CI)
- NSC 1549
- +Expand
-
- MFCD00002304
- YCOXTKKNXUZSKD-UHFFFAOYSA-N
- 1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3
- OC1C=C(C)C(C)=CC=1
- 1099267
Computed Properties
- 122.07300
- 1
- 1
- 0
- 122.073
- 9
- 90.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 9
- 0
- 20.2A^2
Experimental Properties
- 2.00900
- 20.23000
- 10082
- 1.5442
- Slightly soluble
- 227 °C(lit.)
- 63.0 to 68.0 deg-C
- Fahrenheit: 230 ° f
Celsius: 110 ° c - 3596
- White crystals.
- It is poorly soluble in water and can be miscible with ethanol, chloroform, ether, benzene, etc. It can be dissolved in sodium hydroxide aqueous solution.
- Sensitive to light
- 1,138 g/cm3
3,4-Xylenol Security Information
- GHS05 GHS06 GHS09
- ZE6300000
- 3
- 6.1
- S26-S36/37/39-S45-S61
- II
- R24/25; R34; R51/53
- T N
- UN 2261 6.1/PG 2
- H301,H311,H314,H411
- P273,P280,P301+P310,P305+P351+P338,P310
- dangerous
- 2-8°C
- II
- 24/25-34-51/53
- Danger
- Yes
- 1.4%(V)
- 6.1
3,4-Xylenol Customs Data
- 2907299090
-
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,4-Xylenol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Palladium hydroxide , Aluminum magnesium nickel oxide Solvents: Dimethylacetamide ; 8 h, 1 atm, 150 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ; 5 min, rt
Reference
- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanesJournal of Molecular Catalysis A: Chemical, 2012, 365, 15-23,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Cuprous iodide Solvents: Water ; 24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, rt
Reference
- CuI-nanoparticles-catalyzed selective synthesis of phenols, anilines, and thiophenols from aryl halides in aqueous solutionJournal of Organic Chemistry, 2011, 76(7), 2296-2300,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: 2-Methyl-8-hydroxyquinoline , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 0.1 h, rt; 10 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Copper-catalyzed hydroxylation of aryl halides with tetrabutylammonium hydroxide: synthesis of substituted phenols and alkyl aryl ethersSynthesis, 2010, (24), 4268-4272,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 75 °C; 75 °C → 0 °C; 0 - 3 °C
1.2 Reagents: Sulfuric acid Solvents: Methyl isobutyl ketone , Water ; 30 min, 85 °C
1.2 Reagents: Sulfuric acid Solvents: Methyl isobutyl ketone , Water ; 30 min, 85 °C
Reference
- Process for the preparation of phenols from aryldiazonium salts in mixture of solvents, European Patent Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium iodide , Aluminum trichloride hexahydrate Solvents: Acetonitrile , Water ; 30 min, rt
1.2 5 h, 80 °C
1.2 5 h, 80 °C
Reference
- AlCl3.6H2O/KI/CH3CN/H2O. An efficient and versatile system for chemoselective C-O bond cleavage and formation of halides and carbonyl compounds from alcohols in hydrated mediaSynthetic Communications, 2006, 36(9), 1259-1264,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Sodium cyanoborohydride Solvents: Tetrahydrofuran
Reference
- Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to AlcoholsJournal of Organic Chemistry, 1995, 60(7),,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt
1.2 Reagents: Triethylamine ; neutralized, rt
1.2 Reagents: Triethylamine ; neutralized, rt
Reference
- Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditionsOrganic Chemistry Frontiers, 2020, 7(11), 1334-1342,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Potassium hydroxide Solvents: Water ; 10 min, rt
Reference
- Base-promoted, mild and highly efficient conversion of arylboronic acids into phenols with tert-butyl hydroperoxideSynlett, 2013, 24(13), 1712-1714,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Triethylamine , Tetrabutylammonium hexafluorophosphate , Oxygen Solvents: Water ; 6 h, rt
Reference
- Electrochemical-induced hydroxylation of aryl halides in the presence of Et3N in waterOrganic & Biomolecular Chemistry, 2021, 19(29), 6417-6421,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Tempo Catalysts: Potassium iodide Solvents: Water ; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 7
Reference
- Photocatalytic one-pot method for synthesizing phenol or derivative thereof in water phase, China, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Alumina , Potassium fluoride
Reference
- Microwave-assisted selective cleavage of sulfonates and sulfonamides in dry mediaSynlett, 1999, (11), 1745-1746,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt
Reference
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherateSynthetic Communications, 2013, 43(1), 26-33,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide , Iodine Solvents: Water ; 24 h, rt
1.2 pH 6, rt
1.2 pH 6, rt
Reference
- Visible-light promoted hydroxylation of aryl halides under mild reaction conditions in neat waterYouji Huaxue, 2020, 40(9), 2912-2918,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium chloride , Chloroauric acid Solvents: Dimethylacetamide ; 2 h, 1 atm, 130 °C
Reference
- Au-Pd alloy nanoparticles supported on layered double hydroxide for heterogeneously catalyzed aerobic oxidative dehydrogenation of cyclohexanols and cyclohexanones to phenolsChemical Science, 2016, 7(8), 5371-5383,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide , Cupric chloride , L-Proline, lithium salt (1:1) Solvents: Water ; rt → 120 °C; 40 min, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 7
Reference
- Microwave-assisted copper-catalyzed hydroxylation of aryl halides in waterRSC Advances, 2013, 3(45), 22837-22840,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Triethylamine , Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile , Water ; 36 h, rt
Reference
- Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformationsNew Journal of Chemistry, 2019, 43(46), 17974-17979,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
3,4-Xylenol Raw materials
- Meta-Methylanisole
- 2,5-Cyclohexadien-1-one, 4,4-dimethyl-
- 2H-Pyran, 2-(3,4-dimethylphenoxy)tetrahydro-
- Benzene, 1,2-dimethyl-4-[(trimethylsilyl)oxy]-
- Phenol, 3,4-dimethyl-,1-acetate
- 4-Iodo-1,2-dimethylbenzene
- 3,4-dimethylcyclohexan-1-one
- (3,4-dimethylphenyl)boronic acid
- 3,4-dimethylcyclohexan-1-ol
- 3,4-Dimethylbenzaldehyde
- Benzene, 4-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-1,2-dimethyl-
- Benzene, 4-(ethenyloxy)-1,2-dimethyl-
- Lignin
- p-Toluenesulfonic acid 3,4-dimethylphenyl ester
- 3,4-Dimethylaniline
3,4-Xylenol Preparation Products
- Meta-Methylanisole (100-84-5)
- 1-Methyl-2-propylbenzene (1074-17-5)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- 4-Ethylphenol (123-07-9)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Methylnaphthalene (1321-94-4)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 5-Indanol (1470-94-6)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2,3,6-Trimethylphenol (2416-94-6)
- Azulene (275-51-4)
- 2,3-Dimethylanisole (2944-49-2)
- 2-butylphenol (3180-09-4)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 2-methyl-6-propylphenol (3520-52-3)
- 2,5-Diisopropylphenol (35946-91-9)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2-Ethyl Toluene (611-14-3)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- 4-Ethyltoluene (622-96-8)
- 2-Propylphenol (644-35-9)
- 4-Propylphenol (645-56-7)
- 3-Ethyl-5-methylphenol (698-71-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- 2-Sec-Butylphenol (89-72-5)
- Thymol (89-83-8)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
3,4-Xylenol Related Literature
-
1. Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresolJudith M. Brittain,Peter B. D. de la Mare,Paul A. Newman J. Chem. Soc. Perkin Trans. 2 1981 32
-
2. Synthesis of some indan-1-onesJaysukhlal R. Merchant,Meera S. Kamath,Suneel Y. Dike J. Chem. Soc. Perkin Trans. 1 1977 2089
-
Jiangdong Yu,Qingqing Guan,Qiuling Chen,Ping Ning,Junjie Gu,Xiaodian Huang,Yuzhen Shi,Rongrong Miao RSC Adv. 2016 6 75512
-
4. The kinetics and mechanisms of aromatic halogen substitution. Part XXXIII. Kinetics and products of chlorination of some aryl acetatesPeter B. D. de la Mare,Brian N. B. Hannan,Neil S. Isaacs J. Chem. Soc. Perkin Trans. 2 1976 1389
-
5. Synthesis and reactions of some cyclohexadienones. Part IIJ. R. Merchant,V. B. Desai J. Chem. Soc. C 1968 499
-
6. Electrophilic substitution with rearrangement. Part 8. Some products of bromination of 3,4-dimethylphenol; a route to substitution meta- to a hydroxy-groupJudith M. Brittain,Peter B. D. da la Mare,Neil S. Isaacs,Peter D. McIntyre J. Chem. Soc. Perkin Trans. 2 1979 933
-
Lu Wang,Hanwu Lei,John Lee,Shulin Chen,Juming Tang,Birgitte Ahring RSC Adv. 2013 3 14609
-
Arwa Mortada Ahmed,Basma Khalaf Mahmoud,Natalie Millán-Agui?aga,Usama Ramadan Abdelmohsen,Mostafa Ahmed Fouad RSC Adv. 2023 13 1339
-
Jennifer A. Kist,Hua Zhao,Katie R. Mitchell-Koch,Gary A. Baker J. Mater. Chem. B 2021 9 536